molecular formula C19H14N2 B11847232 6-Methyl-5,7-dihydroindolo[2,3-b]carbazole CAS No. 112485-52-6

6-Methyl-5,7-dihydroindolo[2,3-b]carbazole

Cat. No.: B11847232
CAS No.: 112485-52-6
M. Wt: 270.3 g/mol
InChI Key: LWYTXOPVTYKIPP-UHFFFAOYSA-N
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Description

6-Methyl-5,7-dihydroindolo[2,3-b]carbazole is a complex organic compound belonging to the indolocarbazole family. This class of compounds is known for its unique structural features, which include a fused indole and carbazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5,7-dihydroindolo[2,3-b]carbazole typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with aromatic aldehydes, followed by cyclization and methylation steps. For instance, the condensation of indole with aromatic aldehydes in the presence of hydroiodic acid as a catalyst, followed by oxidation with iodine, can yield the desired indolocarbazole structure .

Industrial Production Methods: Industrial production methods for this compound are less documented but generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. These methods often involve the use of robust catalysts and efficient purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indolocarbazoles, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

6-Methyl-5,7-dihydroindolo[2,3-b]carbazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methyl-5,7-dihydroindolo[2,3-b]carbazole exerts its effects involves the inhibition of protein kinases, particularly protein kinase C (PKC). This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and increased apoptosis. The compound’s interaction with molecular targets such as DNA and various enzymes further enhances its biological activity .

Comparison with Similar Compounds

  • Indolo[2,3-a]carbazole
  • Indolo[2,3-c]carbazole
  • Indolo[3,2-a]carbazole
  • Indolo[3,2-b]carbazole

Comparison: 6-Methyl-5,7-dihydroindolo[2,3-b]carbazole is unique due to its specific methylation pattern, which can influence its biological activity and chemical reactivity. Compared to other indolocarbazoles, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for targeted research and applications .

Properties

CAS No.

112485-52-6

Molecular Formula

C19H14N2

Molecular Weight

270.3 g/mol

IUPAC Name

6-methyl-5,7-dihydroindolo[2,3-b]carbazole

InChI

InChI=1S/C19H14N2/c1-11-18-14(12-6-2-4-8-16(12)20-18)10-15-13-7-3-5-9-17(13)21-19(11)15/h2-10,20-21H,1H3

InChI Key

LWYTXOPVTYKIPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1NC4=CC=CC=C43)C5=CC=CC=C5N2

Origin of Product

United States

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